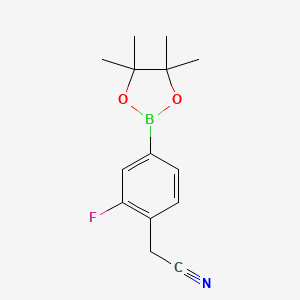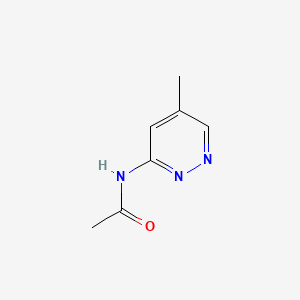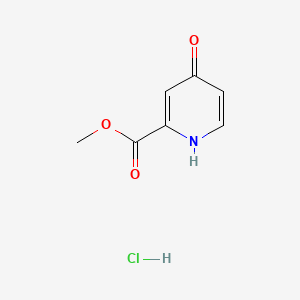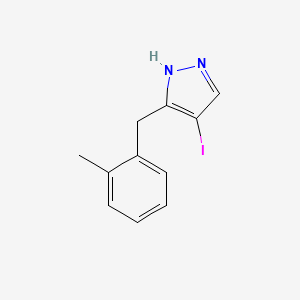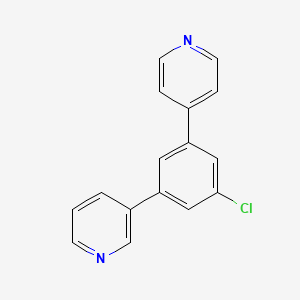
3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine, also known as CPYPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. CPYPP is a member of the pyridine family, which is known for its diverse range of biological activities.
作用机制
The mechanism of action of 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine is not yet fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. This compound has also been found to activate certain proteins that play a role in the immune system, which could contribute to its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
实验室实验的优点和局限性
One advantage of 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine is that it has been found to have low toxicity in animal models, which makes it a promising candidate for further drug development. However, one limitation of this compound is that it is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
未来方向
There are several future directions for research on 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine. One area of interest is in the development of new drugs for cancer and inflammatory diseases. This compound has shown promise in animal models, and further research is needed to determine its potential clinical applications. Another area of interest is in understanding the mechanism of action of this compound. More research is needed to fully understand how this compound works at the molecular level, which could lead to the development of more effective drugs. Finally, research is needed to determine the safety and efficacy of this compound in human clinical trials, which will be an important step in its development as a new drug.
合成方法
The synthesis of 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing this compound is through the reaction of 3-chloro-5-bromophenylboronic acid and 4-(pyridin-3-yl)phenylboronic acid with 2-bromo-5-chloropyridine. The resulting product is then purified through a series of chromatography techniques to obtain this compound in its pure form.
科学研究应用
3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine has been found to have potential applications in the development of new drugs for a variety of diseases. It has been shown to have anti-cancer properties, and studies have suggested that it may be effective in treating breast, lung, and prostate cancers. This compound has also been found to have anti-inflammatory properties, which could make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
3-(3-chloro-5-pyridin-4-ylphenyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2/c17-16-9-14(12-3-6-18-7-4-12)8-15(10-16)13-2-1-5-19-11-13/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMRTECXUWKZLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CC(=C2)C3=CC=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


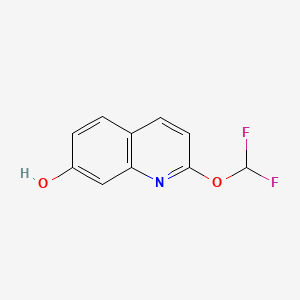
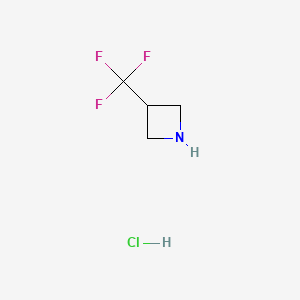
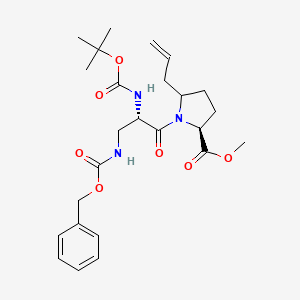
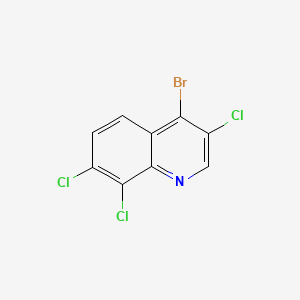

![2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B580593.png)
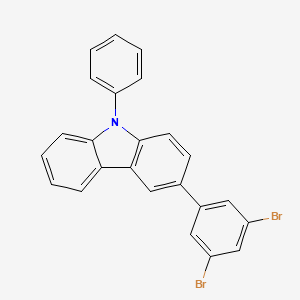
![(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one](/img/structure/B580595.png)

